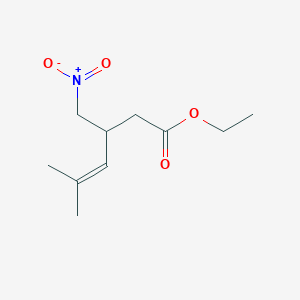

3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Description

Properties

IUPAC Name |

ethyl 5-methyl-3-(nitromethyl)hex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h5,9H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZGGUXZVFNAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C[N+](=O)[O-])C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The starting material, (E)-5-methyl-hex-2-enoic acid ethyl ester, is commonly prepared via classical esterification of 5-methyl-2-hexenoic acid with ethanol under acidic conditions. The 5-methyl-2-hexenoic acid itself can be synthesized by Knoevenagel condensation of isovaleraldehyde and malonic acid or its derivatives in eutectic solvents, which provide a green chemistry approach without organic solvents (see Section 2.3).

Nitration / Nitromethyl Group Introduction

The key step is the introduction of the nitromethyl group at the 3-position. This is typically achieved by reaction of the ethyl ester of 5-methyl-2-hexenoic acid with nitromethane in the presence of a suitable catalyst or solvent system. The reaction proceeds via Michael addition or nitroalkylation mechanisms.

- Reagents: Nitromethane is used as the nitroalkylating agent.

- Solvents: Green eutectic solvents such as choline chloride-urea mixtures have been reported to facilitate this reaction efficiently.

- Conditions: Mild heating and stirring are applied to promote the reaction.

- Advantages: This method avoids the use of hazardous organic solvents and strong acids, making it environmentally friendly and cost-effective.

Green Synthesis Using Eutectic Solvents

A notable green chemistry method involves the use of eutectic solvents composed of choline chloride and urea or methanesulfonic acid to carry out the entire synthesis sequence:

| Step | Reaction | Solvent System | Notes |

|---|---|---|---|

| 1 | Isovaleraldehyde + Malonic acid → 5-methyl-2-hexenoic acid | Choline chloride-urea eutectic solvent | Solvent-free, green, high yield |

| 2 | 5-methyl-2-hexenoic acid + Ethanol → Ethyl 5-methyl-2-hexenoate | Choline chloride-methanesulfonic acid eutectic solvent | Esterification without organic solvents |

| 3 | Ethyl 5-methyl-2-hexenoate + Nitromethane → 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester | Choline chloride-urea eutectic solvent | Efficient nitroalkylation, green process |

This method offers benefits including low toxicity, simple operation, easy post-reaction treatment, high yield, and cost-effectiveness, making it suitable for industrial applications.

Alternative Synthetic Routes

Nitration with Nitric and Sulfuric Acid: Traditional nitration methods involve using a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the alkene precursor. However, this method is less favored due to harsh conditions and environmental concerns.

Enzymatic and Photocatalytic Methods: Some research explores enzymatic reduction and photocatalytic oxidation for related pregabalin intermediates, but these are more focused on downstream transformations rather than direct preparation of 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester.

Reaction Mechanism Insights

- The Michael addition of nitromethane to the α,β-unsaturated ester involves nucleophilic attack of the nitromethane carbanion on the β-carbon of the hexenoate.

- The use of eutectic solvents stabilizes reactive intermediates and enhances nucleophilicity, improving conversion rates.

- Esterification under acidic eutectic conditions proceeds via protonation of the carboxylic acid followed by nucleophilic attack by ethanol.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical Esterification + Nitration | 5-methyl-2-hexenoic acid + Ethanol | H2SO4, HNO3 | Organic solvents or none | Well-established, straightforward | Harsh reagents, environmental concerns |

| Green Eutectic Solvent Method | Isovaleraldehyde + Malonic acid + Ethanol + Nitromethane | Choline chloride-urea/methanesulfonic acid | Eutectic solvents | Green, high yield, low toxicity, cost-effective | Requires eutectic solvent preparation |

| Photocatalytic / Enzymatic (Downstream) | Various pregabalin intermediates | Photocatalyst, enzymes | Organic solvents | Mild conditions, selective | More complex, not direct for this compound |

Research Findings and Industrial Relevance

- The green eutectic solvent method is highlighted in recent patents and publications as a sustainable and efficient route for synthesizing 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester, particularly as a pregabalin intermediate.

- This method reduces hazardous waste and simplifies purification, aligning with industry demands for environmentally friendly processes.

- The compound serves as a key building block in medicinal chemistry, especially for the synthesis of racemic and enantiopure pregabalin derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H17NO4

- Molecular Weight : 201.25 g/mol

- CAS Number : 128013-65-0

This compound features a nitromethyl group, which enhances its reactivity and makes it suitable for further chemical transformations.

Pharmaceutical Applications

One of the most notable applications of 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester is its role as an intermediate in the synthesis of pregabalin, a medication used for treating neuropathic pain and epilepsy. The following table summarizes its pharmaceutical relevance:

Case Studies and Research Findings

Several studies highlight the efficacy and utility of 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester:

- A study demonstrated its successful incorporation into pregabalin synthesis, leading to high yields of optically pure products using environmentally friendly methods .

- Another research project explored the compound's role in developing novel anticonvulsants, showing promising results in preclinical trials .

Mechanism of Action

The mechanism of action of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester involves its interaction with various molecular targets. The nitromethyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect cellular pathways and enzyme activities, making the compound of interest in biochemical studies.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethyl 5-methyl-3-(nitromethyl)-4-hexenoate

- CAS Numbers: 1136478-28-8 (4-hexenoate isomer) ; 128013-65-0 (hexanoate variant)

- Molecular Formula: C₁₀H₁₇NO₄ (for 4-hexenoate isomer)

- Molecular Weight : 215.25 g/mol

- Structural Features: Contains a nitromethyl (-CH₂NO₂) group at position 3, a methyl group at position 5, and an ethyl ester at the carboxyl terminus.

Comparison with Structural Analogs

Ethyl 4,6,6-Trichloro-3,3-dimethyl-5-hexenoate

- Molecular Formula : C₁₀H₁₅Cl₃O₂

- Molecular Weight : 273.58 g/mol

- Key Differences :

- Substituents : Replaces the nitromethyl group with three chlorine atoms at positions 4,6,6 and two methyl groups at position 3.

- Reactivity : Chlorine atoms enhance electrophilicity, favoring nucleophilic substitution, whereas the nitro group in the target compound directs reactivity toward redox or radical pathways .

- Applications : Likely used in agrochemicals or as intermediates in halogenated polymer synthesis .

5-Methyl-4-hexenoic Acid (M)ethyl Ester

- Structure: Lacks the nitromethyl group but retains the 5-methyl-4-hexenoate backbone .

- Reactivity: Used in Friedel-Crafts alkylation for hydroquinone derivative synthesis. The absence of nitro substituents improves stability during distillation and polymerization .

- Utility: Key intermediate in a one-pot synthesis process for hydroquinones, offering a 15% yield advantage over multi-step methods .

3-Cyano-5-methylhexanoic Acid Ethyl Ester

- Structure: Substitutes the nitromethyl group with a cyano (-CN) group .

- Functional Impact: The cyano group enhances electron-withdrawing effects, increasing acidity at the α-carbon. This contrasts with the nitro group’s dual role as both electron-withdrawing and redox-active .

- Applications: Potential precursor for anticonvulsants or nitrile-containing pharmaceuticals .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Analogs

Mechanistic and Pharmacological Insights

- Nitro vs. Cyano Groups: The nitro group in the target compound may undergo metabolic reduction to an amine, a pathway absent in cyano analogs. This could influence toxicity profiles in drug development .

- α,β-Unsaturation: Shared across all analogs, this feature enables conjugation reactions, but the nitro group’s resonance stabilization may reduce reactivity compared to chlorinated or cyano-substituted analogs .

Biological Activity

3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester (CAS No. 1136478-28-8) is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a nitromethyl group attached to a hexenoic acid backbone, which is esterified with ethyl. This unique structure contributes to its biological properties.

The biological activity of 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester is primarily attributed to its interaction with various biochemical pathways. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting nitrogen metabolism.

- Cytotoxicity : Preliminary studies suggest that it exhibits cytotoxic effects on cancer cell lines, possibly inducing apoptosis through the activation of specific signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester based on available literature:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various compounds, including 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

Research focused on the cytotoxic effects of the compound on several cancer cell lines. Results indicated that treatment with varying concentrations led to increased rates of apoptosis, highlighting its potential application in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of 3-(Nitromethyl)-5-methyl-4-hexenoic acid ethyl ester suggests good gastrointestinal permeability, which may enhance its bioavailability. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nitroalkene formation through condensation reactions. For example, analogous nitro-containing esters are prepared using α-bromo ketones and nitroalkanes under anhydrous conditions with catalysts like K₂CO₃ and tetrabutylammonium bromide (TBAB) to enhance regioselectivity and yield . Reaction optimization may involve controlling temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of nitromethyl, ester, and olefinic groups. For instance, olefinic protons typically resonate at δ 5.2–6.5 ppm, while nitromethyl protons appear as a triplet near δ 4.5–5.0 ppm .

- IR Spectroscopy : Key peaks include C=O (ester) at ~1720 cm⁻¹ and NO₂ (asymmetric stretch) at ~1540 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns, such as loss of the ethyl ester group (Δm/z = 46) .

Q. How should this compound be stored to maintain stability, and what are its degradation risks?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group or nitro group reduction. Avoid exposure to light, as conjugated nitroalkenes are prone to photodegradation. Stability tests via TLC or HPLC at intervals (e.g., 0, 3, 6 months) under varying conditions are advised to assess degradation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization, such as unexpected splitting patterns in NMR?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:

- Variable-temperature NMR to identify conformational equilibria (e.g., –40°C to 60°C).

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-validation with computational NMR predictions (e.g., DFT-based tools like Gaussian) .

Q. What computational methods are suitable for studying reaction mechanisms involving this compound, such as nitroalkene cycloadditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity in Diels-Alder reactions. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). For nitro group reactivity, Natural Bond Orbital (NBO) analysis elucidates charge distribution and orbital interactions .

Q. What strategies enhance regioselective functionalization of the nitromethyl or olefinic groups in this compound?

- Methodological Answer :

- Nitro Group : Use transition-metal catalysts (e.g., Pd/C) for selective hydrogenation to amine derivatives.

- Olefin : Employ asymmetric catalysis (e.g., Jacobsen’s salen-Mn complexes) for epoxidation or dihydroxylation.

- Ester Group : Hydrolysis under mild acidic conditions (e.g., H₂SO₄ in ethanol/water) to yield the carboxylic acid without altering the nitro group .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s reactivity in nucleophilic additions?

- Methodological Answer : Discrepancies may stem from solvent polarity or steric effects. For example:

- In polar aprotic solvents (e.g., DMF), the nitromethyl group enhances electrophilicity at the α-carbon, favoring Michael additions.

- Steric hindrance from the 5-methyl group may reduce reactivity in bulky nucleophiles. Kinetic studies (e.g., UV-Vis monitoring of reaction progress) and Hammett plots can quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.